2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
CAS No.: 93413-76-4
VCID: VC0017164
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a chemical compound that serves as a crucial building block in the synthesis of various drugs . It is a white to off-white crystalline powder, highly soluble in organic solvents . The significance of this compound lies in its role as a key intermediate in the production of antihypertensive, antidiabetic, and anticancer agents . For example, it is used in the synthesis of candesartan cilexetil, an antihypertensive drug, empagliflozin, an antidiabetic agent, and raloxifene hydrochloride, used for breast cancer treatment and prevention . This compound is synthesized through the reaction of 1-cyclohexanol with p-anisaldehyde in the presence of a base, followed by the addition of acetonitrile . It has a melting point of 121-123°C and a predicted boiling point of 410.1±25.0 °C . 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is also known by other names, including Benzeneacetonitrile, a-(1-hydroxycyclohexyl)-4-methoxy- and 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol . A similar compound, 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile, has a similar structure but possesses a hydroxyl group instead of a methoxy group; it is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a variety of chemical reactions and biological interactions. Another related compound is 2-(1-Hydroxycyclohexyl)-2-(4-chlorophenyl)acetonitrile, which has a chloro group instead of a hydroxyl group. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is also an intermediate in the synthesis of N,O-Didesmethylvenlafaxine, a metabolite of Venlafaxine . |
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CAS No. | 93413-76-4 |
Product Name | 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
Molecular Formula | C15H19NO2 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |
Standard InChI | InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 |
Standard InChIKey | ASYJSBPNAIDUHX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O |
Canonical SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O |
Synonyms | α-(1-Hydroxycyclohexyl)-4-methoxy-benzeneacetonitrile; α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile; (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile; 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol; 1-[Cyano(p-methoxyphenyl)methyl]cycl |
PubChem Compound | 9899621 |
Last Modified | Sep 14 2023 |
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